molecular formula C13H9Cl2N5O2S B15103334 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B15103334
M. Wt: 370.2 g/mol
InChI Key: IQEGXKWBFRJFSJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a benzenesulfonamide group, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(1H-tetrazol-1-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation and Reduction: These reactions may require specific catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation.

    Coupling Reactions: Often involve palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with an amine would yield a corresponding amine derivative, while coupling reactions could produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the dichlorobenzenesulfonamide moiety. This combination provides a balance of electron-donating and electron-withdrawing properties, enhancing its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H9Cl2N5O2S

Molecular Weight

370.2 g/mol

IUPAC Name

2,5-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H

InChI Key

IQEGXKWBFRJFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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